![molecular formula C19H20BrNO3 B8515260 ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate](/img/structure/B8515260.png)
ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate
Overview
Description
ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, methyl groups, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-methylbenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-methylbenzoic acid.
Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 5-bromo-2-methylbenzoate.
Amidation: The ester is then reacted with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The bromine atom and ester functional group play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological activity and effectiveness in different applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobenzoate: Similar in structure but lacks the additional methyl and amino groups.
Ethyl 3,5-dimethylbenzoate: Similar in structure but lacks the bromine and amino groups.
Ethyl 4-aminobenzoate: Similar in structure but lacks the bromine and methyl groups.
Uniqueness
ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate is unique due to the presence of both bromine and amino groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C19H20BrNO3 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate |
InChI |
InChI=1S/C19H20BrNO3/c1-5-24-19(23)14-8-12(3)17(13(4)9-14)21-18(22)16-10-15(20)7-6-11(16)2/h6-10H,5H2,1-4H3,(H,21,22) |
InChI Key |
ARULFPACDPOJDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC(=C2)Br)C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
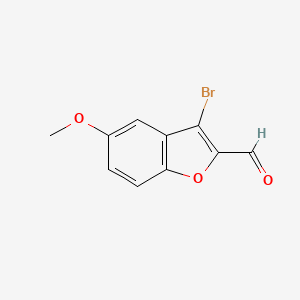
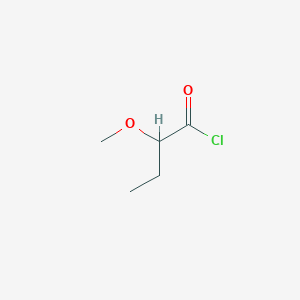
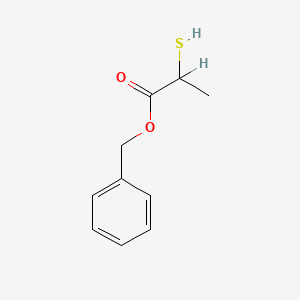
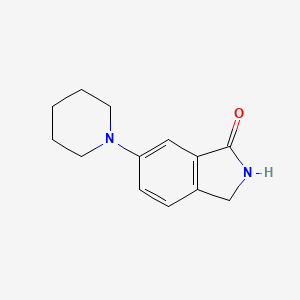
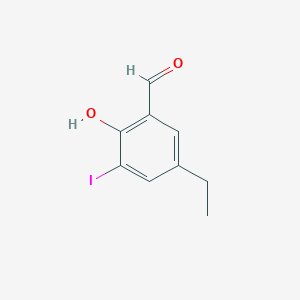
![(R)-3-(1 H-Indol-3-yl)-2-[4-(4-phenyl-piperidin-1-yl)-benzenesulfonylamino]-propionic acid](/img/structure/B8515200.png)
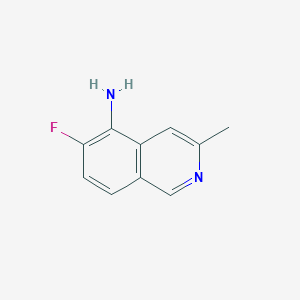

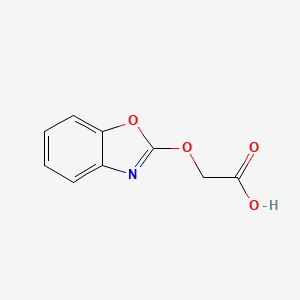
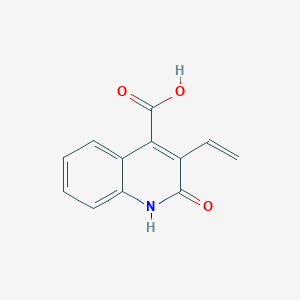
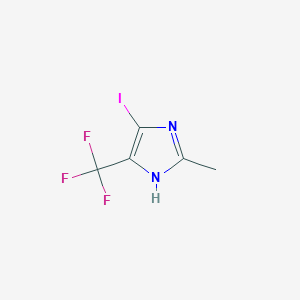
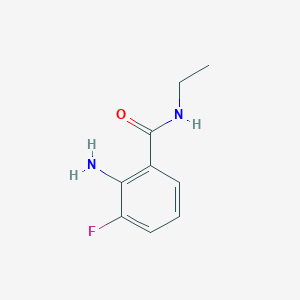
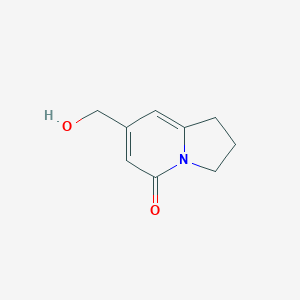
![2'-Fluoro-5-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B8515290.png)
